molecular formula C10H12BrN3O4 B13544969 6-Bromo-3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylic acid

6-Bromo-3-((tert-butoxycarbonyl)amino)pyrazine-2-carboxylic acid

Cat. No.: B13544969
M. Wt: 318.12 g/mol
InChI Key: FNFTZNOCILCPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid is an organic compound with the molecular formula C10H12BrN3O4. It is a derivative of pyrazine, a heterocyclic aromatic organic compound. This compound is notable for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid typically involves the bromination of a pyrazine derivative followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM). The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatography techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.

    Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine atom and the Boc-protected amine group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid
  • 6-fluoro-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid
  • 6-iodo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid

Uniqueness

6-bromo-3-{[(tert-butoxy)carbonyl]amino}pyrazine-2-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior and its suitability for specific reactions .

Properties

Molecular Formula

C10H12BrN3O4

Molecular Weight

318.12 g/mol

IUPAC Name

6-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazine-2-carboxylic acid

InChI

InChI=1S/C10H12BrN3O4/c1-10(2,3)18-9(17)14-7-6(8(15)16)13-5(11)4-12-7/h4H,1-3H3,(H,15,16)(H,12,14,17)

InChI Key

FNFTZNOCILCPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(N=C1C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.